Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyrano[3,2-b]pyran derivative characterized by a fused bicyclic core, substituted with a 2,5-dichlorophenyl group at position 4, a hydroxymethyl group at position 6, an amino group at position 2, and an ethyl ester at position 2. Its molecular formula is C₁₇H₁₃Cl₂NO₆, with an average molecular mass of 398.192 g/mol and a monoisotopic mass of 397.011992 g/mol .
Its physicochemical properties, such as melting point and spectral characteristics (e.g., IR peaks), align with structurally related compounds .
Properties
IUPAC Name |
ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO6/c1-2-25-18(24)14-13(10-5-8(19)3-4-11(10)20)16-15(27-17(14)21)12(23)6-9(7-22)26-16/h3-6,13,22H,2,7,21H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKLRKDWDGGYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)Cl)Cl)OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrano[3,2-b]pyran core, followed by the introduction of the amino, dichlorophenyl, and hydroxymethyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
2.1. Ester Group (C=O)
The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:
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Acidic hydrolysis : Yields the corresponding carboxylic acid, enhancing water solubility .
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Alkaline hydrolysis : Forms carboxylate salts, useful for further derivatization .
2.2. Amino Group (-NH2)
The primary amine participates in:
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Schiff base formation : Reacts with aldehydes/ketones to form imines, enabling conjugation with bioactive molecules .
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Acylation : Reacts with acyl chlorides to produce amides, modifying pharmacokinetic properties .
2.3. Hydroxymethyl Group (-CH2OH)
This group is susceptible to:
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Oxidation : Converts to a carbonyl group (aldehyde or ketone) using oxidizing agents like PCC or KMnO4 .
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Etherification : Reacts with alkyl halides to form ether linkages, altering lipophilicity.
2.4. Dichlorophenyl Ring
The electron-withdrawing chlorine atoms direct electrophilic substitution to the meta and para positions, enabling:
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Nitration : Introduces nitro groups for further reduction to amines .
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Sulfonation : Enhances solubility via sulfonic acid group incorporation .
Stability and Degradation Reactions
The compound exhibits sensitivity to:
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Strong acids/bases : Causes ester hydrolysis or dechlorination .
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UV light : Promotes radical formation at the dichlorophenyl ring, leading to decomposition .
Analytical Characterization
Key techniques for monitoring reactions include:
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NMR : Confirms functional group transformations (e.g., δ 5.2 ppm for -CH2OH in
H NMR) . -
Mass Spectrometry : Validates molecular weight (m/z 412.2 for parent compound) .
This compound’s multifunctional design allows versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science. Future studies should explore its catalytic applications and enantioselective synthesis routes.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the context of enzyme inhibition and anti-cancer properties.
Enzyme Inhibition:
Recent studies have highlighted the compound's ability to act as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. In one study, derivatives of similar compounds demonstrated significant antityrosinase activity with IC50 values lower than that of standard agents like kojic acid . This suggests that ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate could be a candidate for developing skin-whitening agents or treatments for hyperpigmentation.
Anticancer Activity:
The compound has also shown promise in cancer research. Various derivatives have been synthesized and tested for their cytotoxic effects against different cancer cell lines. For instance, compounds derived from similar structures exhibited moderate to potent antineoplastic activity against human cancer cell lines such as TK-10 and HT-29 . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance biological activity.
Synthetic Methodologies
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are advantageous due to their simplicity and efficiency in producing complex molecules from simple starting materials.
One-Pot Reactions:
Recent advancements have focused on one-pot synthesis methods that utilize environmentally benign solvents and catalysts. For example, L-proline has been used effectively as a catalyst in ethanol to synthesize various 4H-pyran derivatives with high yields and purities . This method not only simplifies the reaction process but also aligns with green chemistry principles.
Antimicrobial Properties:
Emerging research indicates that derivatives of this compound may possess antimicrobial properties. Studies have reported that certain dihydropyrano derivatives exhibit significant antibacterial activity against various strains of bacteria . This opens avenues for further exploration in the development of new antimicrobial agents.
Antioxidant Activity:
The antioxidant potential of similar compounds has been documented, suggesting that this compound could also be evaluated for its ability to scavenge free radicals and protect against oxidative stress.
Case Studies
To illustrate the applications of this compound further, several case studies can be summarized:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between the target compound and its analogues:
Structural and Functional Insights:
Replacement of the ethyl ester with a methyl ester (e.g., in vs. ) reduces molecular mass by ~22 g/mol, which may affect solubility and metabolic stability. Carbonitrile substitution (e.g., ) eliminates the ester group, significantly lowering molecular mass (324.33 g/mol) and altering electronic properties.
Physicochemical Properties :
- The methyl ester variant with a 2-chlorophenyl group () exhibits a predicted density of 1.53 g/cm³ and pKa of 15.28 , suggesting moderate polarity and weak acidity compared to ethyl esters.
- Safety data for the 3,4-dichlorophenyl analogue () emphasize precautions against heat and ignition sources, likely due to the compound’s instability under thermal stress.
Biological Activity
Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 412.2 g/mol
- CAS Number : 898921-46-5
These properties indicate that the compound is a chlorinated derivative of a pyranopyran structure, which is known for various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of dihydropyrano[3,2-b]pyran derivatives. For instance, compounds similar to ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo have demonstrated significant inhibitory effects on tumor cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. Research indicates that derivatives of this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In particular, some derivatives exhibited higher selectivity for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potentially lower risk of gastrointestinal side effects .
Antimicrobial Activity
Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated using various assays. Results indicate that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property may contribute to its overall therapeutic potential in preventing oxidative damage-related diseases .
Case Study 1: Antitumor Activity in Breast Cancer Models
A study conducted on breast cancer cell lines (MCF-7) showed that treatment with ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at relatively low concentrations. Mechanistic studies revealed activation of the intrinsic apoptotic pathway as a primary mode of action .
Case Study 2: COX Inhibition Assay
In a comparative study assessing COX inhibition, ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo was found to have an IC50 value of 15 µM for COX-2 inhibition. This was notably more potent than traditional NSAIDs like ibuprofen (IC50 = 25 µM). These findings suggest its potential as a safer alternative for managing inflammatory conditions .
Research Findings Summary Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
